molecular formula C13H11BrClNO B14034428 4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine

4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine

Cat. No.: B14034428
M. Wt: 312.59 g/mol
InChI Key: YULJADSDJGSXKT-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a bromophenyl group at the 4-position, a chlorine atom at the 2-position, and a methoxymethyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine typically involves multi-step organic reactions. One common method starts with the bromination of acetophenone to obtain 4-bromoacetophenone. This intermediate is then subjected to a series of reactions including chlorination and methoxymethylation to introduce the desired functional groups at specific positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)pyridine: Lacks the chlorine and methoxymethyl groups, resulting in different reactivity and applications.

    2-Chloro-3-(methoxymethyl)pyridine:

Uniqueness

4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity .

Properties

Molecular Formula

C13H11BrClNO

Molecular Weight

312.59 g/mol

IUPAC Name

4-(4-bromophenyl)-2-chloro-3-(methoxymethyl)pyridine

InChI

InChI=1S/C13H11BrClNO/c1-17-8-12-11(6-7-16-13(12)15)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3

InChI Key

YULJADSDJGSXKT-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CN=C1Cl)C2=CC=C(C=C2)Br

Origin of Product

United States

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